Molecular Weight and Lipophilicity Comparison
The target compound possesses a molecular weight of 248.73 g/mol and a predicted XLogP3-AA of approximately 2.6, based on its SMILES structure. In contrast, propane-1-sulfonyl chloride (CAS 10147-36-1) has a molecular weight of 142.60 g/mol and a predicted XLogP3-AA of 0.2 [1]. This >100 g/mol mass increase and >2.4 log unit lipophilicity enhancement reflect the substantial structural and property divergence introduced by the m-tolyloxypropyl chain, directly impacting solubility, membrane permeability, and chromatographic behavior of derived conjugates.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 248.73 g/mol; XLogP3-AA ~2.6 |
| Comparator Or Baseline | Propane-1-sulfonyl chloride (MW = 142.60 g/mol; XLogP3-AA = 0.2) |
| Quantified Difference | ΔMW = +106.13 g/mol; ΔXLogP3-AA = +2.4 |
| Conditions | Predicted physicochemical properties from SMILES structure using standard cheminformatics software (e.g., PubChem). |
Why This Matters
A significant increase in molecular weight and lipophilicity alters solubility, cellular permeability, and metabolic stability, which are critical for medicinal chemistry optimization; selection of the correct sulfonyl chloride building block determines these downstream properties.
- [1] PubChem. (n.d.). Propane-1-sulfonyl chloride (CID 13001). View Source
